5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylcyclohexylamine with a thioamide in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simple heterocyclic compound with a sulfur and nitrogen atom in the ring.
Benzothiazole: A fused ring compound containing a benzene ring fused to a thiazole ring.
Thiadiazole: A heterocyclic compound with two nitrogen atoms and one sulfur atom in the ring.
Uniqueness
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the 3-methylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine hydrochloride, commonly known as a derivative of thiazole, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structural features, which include a thiazole ring and a 3-methylcyclohexyl substituent. The molecular formula is C12H16ClN1S1 with a molecular weight of approximately 232.77 g/mol. This article delves into its biological activities, mechanisms of action, and relevant research findings.
1. Overview of Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, with studies indicating significant antibacterial activity compared to standard antibiotics like oxytetracycline. For instance, its minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of the control substances .
- Anticancer Activity : Research suggests that this thiazole derivative may induce apoptosis in cancer cells and inhibit tumor growth. It has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects with IC50 values comparable to established anticancer drugs like doxorubicin .
- Anticonvulsant Effects : As a voltage-gated sodium channel blocker, this compound has been studied for its anticonvulsant properties, inhibiting excessive neuronal firing.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Antimicrobial Mechanism : The compound may inhibit bacterial enzymes critical for cell wall synthesis or other metabolic pathways, leading to bacterial cell death .
- Anticancer Mechanism : Its anticancer properties are believed to stem from its ability to induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation . Molecular dynamics simulations have shown that it interacts with proteins associated with cancer cell survival.
- Anticonvulsant Mechanism : By blocking sodium channels in neurons, it prevents the propagation of excessive electrical activity that characterizes seizures.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | MIC values significantly lower than control antibiotics | |
Anticancer | IC50 values comparable to doxorubicin | |
Anticonvulsant | Inhibition of sodium channels |
Case Study: Anticancer Activity Evaluation
In a study evaluating various thiazole derivatives, this compound was tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values below those of traditional chemotherapeutics. The structure–activity relationship (SAR) analysis highlighted the importance of the thiazole ring and specific substituents in enhancing anticancer activity .
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
- Formation of thiazole ring through condensation reactions.
- Substitution reactions to introduce the 3-methylcyclohexyl group.
This method can be optimized for larger-scale production using continuous flow reactors to enhance yield and purity.
5. Conclusion
This compound represents a promising compound within the thiazole family due to its diverse biological activities and potential therapeutic applications. Ongoing research is essential to further elucidate its mechanisms of action and optimize its use in clinical settings.
Properties
IUPAC Name |
5-(3-methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9;/h6-8H,2-5H2,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBHXNWKZGAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CN=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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